molecular formula C17H20N2O3 B2605868 N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide CAS No. 843633-90-9

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B2605868
CAS No.: 843633-90-9
M. Wt: 300.358
InChI Key: BIBSWVAZJUKRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide (CAS 843633-90-9) is a chemical compound with the molecular formula C17H20N2O3 and an average molecular mass of 300.36 g/mol . This benzamide-acetamide derivative is provided as a high-purity research chemical for laboratory investigation. Compounds within this structural class, featuring acetamidophenyl and propanamide motifs, are of significant interest in medicinal chemistry research for developing novel enzyme inhibitors and receptor modulators . Structurally similar benzamide and acetamide derivatives have demonstrated promising research applications as urease inhibitors, with potential implications for studying bacterial infections like Helicobacter pylori . Additionally, propionamide derivatives bearing piperidine rings have been investigated as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists in pharmacological research, highlighting the value of this chemical scaffold in neuroscience and pain research . The molecular structure incorporates a 5-ethylfuran moiety linked via a propanamide chain to a dual amide-functionalized phenyl ring, presenting multiple sites for molecular recognition and interaction with biological targets. Researchers utilize this compound as a key intermediate in synthesizing more complex molecules and as a structural core for developing potential pharmacological agents through structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and conduct all experiments in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-15-8-9-16(22-15)10-11-17(21)19-14-6-4-13(5-7-14)18-12(2)20/h4-9H,3,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSWVAZJUKRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide (CAS No. 843633-90-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3, with a molecular weight of 300.358 g/mol. The compound features an acetamidophenyl group and a furan ring, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H20N2O3
Molecular Weight300.358 g/mol
CAS Number843633-90-9
Purity≥95%

The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. The acetamidophenyl moiety may interact with specific enzymes or receptors, while the furan ring can participate in redox reactions. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess significant antimicrobial potential.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. In models of neurotoxicity, it has been shown to mitigate damage to neuronal cells induced by stressors such as oxidative stress or inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of several derivatives of propanamide, including this compound, against common bacterial pathogens. Results indicated a notable inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Assessment : In vitro experiments were conducted to evaluate the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels, highlighting its therapeutic promise in treating inflammatory conditions .
  • Neuroprotective Study : A neuroprotective study utilized PC12 cells exposed to corticosterone to model stress-induced neurotoxicity. Treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide may exhibit anticancer properties. The structural characteristics of this compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of propanamide often display significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed as a potential anticancer agent.

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs. Research into similar compounds has indicated that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Neuroprotective Effects

Emerging studies suggest that this compound might possess neuroprotective properties. Compounds with furan moieties are often studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Chemical Synthesis and Reactivity

The synthesis of this compound can be achieved through various organic reactions typical of amides and aromatic compounds. Common synthetic routes may include:

  • Acylation Reactions : Utilizing acetic anhydride or acetyl chloride to introduce the acetamide group.
  • Furan Substitution : Employing electrophilic aromatic substitution methods to attach the ethylfuran moiety.

These methods not only facilitate the production of the compound but also allow for the creation of analogs with potentially enhanced properties.

Interaction studies focusing on the binding affinity of this compound to various biological targets are essential for understanding its pharmacodynamics. Techniques such as:

  • Molecular Docking : To predict how the compound interacts with specific proteins.
  • In Vitro Assays : To evaluate its efficacy against specific cell lines or biological systems.

These studies are crucial for guiding future drug development efforts and elucidating the mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide with analogous propanamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol)* Notable Properties/Activities
This compound 4-Acetamidophenyl, 5-ethylfuran-2-yl ~316.37 High lipophilicity (ethylfuran); potential CAI/anticancer activity (inferred)
Compound 30a 2-Amino-4-(N-tert-butyl)sulfamoylphenyl, 4-hydroxyphenyl ~417.48 Carbonic anhydrase inhibition; improved solubility (hydroxyphenyl)
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) 4-Methoxyphenyl, propargyl ~307.36 Propargyl group enables click chemistry; methoxy enhances electron density

*Molecular weights calculated based on structural formulas.

Key Observations

The 4-acetamidophenyl moiety may mimic the sulfamoyl group in Compound 30a, which is critical for CAI activity, but with reduced hydrogen-bonding capacity due to the acetyl substitution .

Electronic and Steric Effects The ethylfuran substituent introduces steric bulk and electron-rich aromaticity, contrasting with the propargyl group in Compound 5a , which is smaller and reactive in click chemistry applications.

Biological Activity Compound 30a demonstrated carbonic anhydrase inhibitory activity, attributed to its sulfamoyl and hydroxyphenyl groups .

Q & A

Q. How can high-throughput screening (HTS) pipelines leverage this compound’s scaffold for drug discovery?

  • Answer : Use combinatorial libraries to vary the furan and acetamidophenyl substituents. Automated platforms (e.g., Fragment-Based Drug Design) paired with SHELXC/SHELXD for crystallographic phasing accelerate lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.